Antitumor agent-62
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Overview
Description
Antitumor agent-62 is a novel compound known for its potent antitumor properties. It has shown significant antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. This compound is particularly noted for its ability to activate the mitochondrial apoptosis pathway and arrest the cell cycle at the G2/M phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-62 involves multiple steps, including cyclization and condensation reactions. One common method involves the Biginelli reaction to form the pyrimidine parent nucleus, followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions typically involve room temperature and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while maintaining the reaction conditions to ensure consistency and quality. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Antitumor agent-62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
The mechanism of action of Antitumor agent-62 involves multiple pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Pathways Involved: The compound activates the mitochondrial apoptosis pathway, leading to the release of cytochrome c and activation of caspases, which ultimately result in cell death.
Comparison with Similar Compounds
Antitumor agent-62 can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C21H19N3O9S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-amino-7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-6-methoxychromen-2-one |
InChI |
InChI=1S/C21H19N3O9S/c1-29-17-11-13-10-15(22)21(25)32-16(13)12-18(17)30-8-5-9-31-19-20(24(26)33-23-19)34(27,28)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,22H2,1H3 |
InChI Key |
FONGGCFZVFFQGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)N)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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